molecular formula C23H17N3O5S B11573034 1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11573034
M. Wt: 447.5 g/mol
InChI Key: QRRWHQIOKBEDIO-UHFFFAOYSA-N
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Description

1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups, including methoxy, prop-2-en-1-yloxy, thiadiazolyl, and chromeno[2,3-c]pyrrole

Preparation Methods

The synthesis of 1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the chromeno[2,3-c]pyrrole core: This step typically involves the cyclization of a suitable precursor, such as a substituted phenylhydrazine, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the thiadiazolyl group: This can be achieved by reacting the intermediate with a thiadiazole derivative, often using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

    Methoxy and prop-2-en-1-yloxy substitutions: These groups can be introduced through nucleophilic substitution reactions, where the appropriate methoxy and prop-2-en-1-yloxy precursors are reacted with the intermediate under suitable conditions, such as heating in the presence of a base.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups such as carbonyls or nitro groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Due to its unique structure, the compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic effects could be explored in various medical applications, including as a treatment for infectious diseases, cancer, or inflammatory conditions.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione would depend on its specific biological target. Potential mechanisms could include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor binding: The compound could interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

    DNA/RNA interaction: The compound may bind to nucleic acids, interfering with replication or transcription processes.

Comparison with Similar Compounds

1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

The uniqueness of 1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of these functional groups, which may result in synergistic effects and enhanced biological activity.

Properties

Molecular Formula

C23H17N3O5S

Molecular Weight

447.5 g/mol

IUPAC Name

1-(3-methoxy-4-prop-2-enoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H17N3O5S/c1-3-10-30-16-9-8-13(11-17(16)29-2)19-18-20(27)14-6-4-5-7-15(14)31-21(18)22(28)26(19)23-25-24-12-32-23/h3-9,11-12,19H,1,10H2,2H3

InChI Key

QRRWHQIOKBEDIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O)OCC=C

Origin of Product

United States

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